molecular formula C12H13N3S B385859 1-(4-Phenylthiazol-2-yl)-2-(propan-2-ylidene)hydrazine CAS No. 22067-26-1

1-(4-Phenylthiazol-2-yl)-2-(propan-2-ylidene)hydrazine

Cat. No. B385859
CAS RN: 22067-26-1
M. Wt: 231.32g/mol
InChI Key: SIGXFKDDWLYFHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(4-Phenylthiazol-2-yl)-2-(propan-2-ylidene)hydrazine consists of a phenylthiazolyl group attached to a propan-2-ylidenehydrazine group. The exact structure can be found in databases like PubChem .

Scientific Research Applications

Antiviral Activity

This compound has been investigated for its antiviral properties. In a preliminary antiviral screening, compounds 3 and 4 (derivatives of this compound) demonstrated activity against Herpes Simplex Virus type 1 (HSV-1) and Coxsackievirus B3 (CVB3) . HSV-1 is a common human virus responsible for oral and genital infections, as well as keratitis and encephalitis . The potential antiviral activity of these derivatives makes them interesting candidates for further study.

Structure Elucidation

The synthesis of this compound involved cyclization reactions and the use of dicarboxylic acid anhydrides. Analytical techniques such as 1H and 13C NMR spectra were employed to characterize the obtained derivatives. Additionally, X-ray crystallography was performed for one of the compounds .

Other Potential Applications

While the above fields are well-documented, there may be other unexplored applications for this compound. Researchers could investigate its effects on specific cellular pathways, enzymatic inhibition, or even explore its potential as a starting point for drug design.

Safety and Hazards

The safety and hazards associated with 1-(4-Phenylthiazol-2-yl)-2-(propan-2-ylidene)hydrazine are not detailed in the retrieved sources. For accurate information, it is recommended to refer to material safety data sheets or other reliable sources .

properties

IUPAC Name

4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-9(2)14-15-12-13-11(8-16-12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGXFKDDWLYFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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